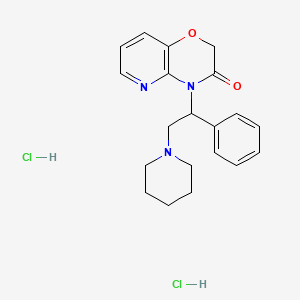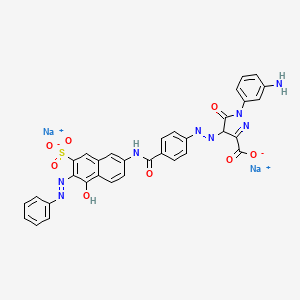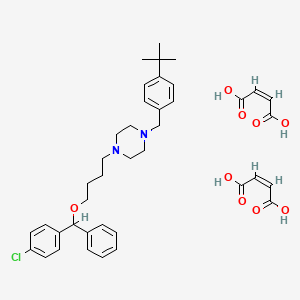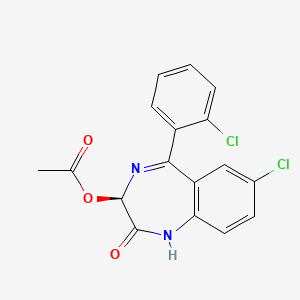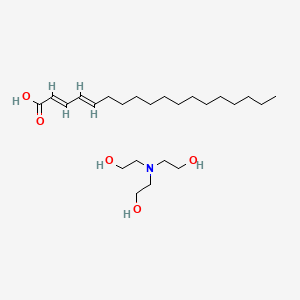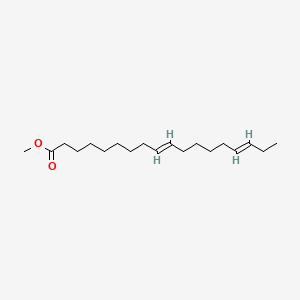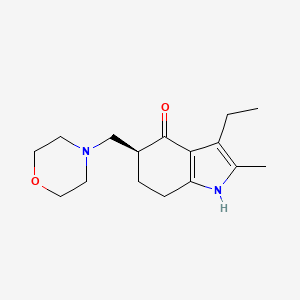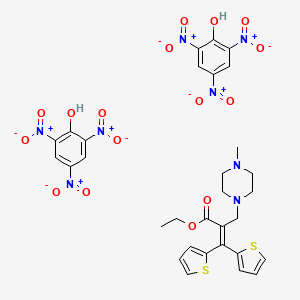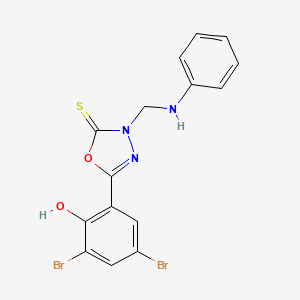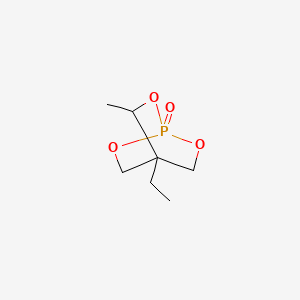![molecular formula C13H17N5O5 B12752715 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 2077178-99-3](/img/structure/B12752715.png)
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto presenta un núcleo de pirrolo[2,3-d]pirimidina, que es una estructura bicíclica fusionada, y está sustituido con grupos amino, hidroxilo y carboxamida. La presencia de estos grupos funcionales lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida generalmente implica síntesis orgánica de varios pasos. Un enfoque común es comenzar con un precursor de pirrolo[2,3-d]pirimidina, que luego se funcionaliza a través de una serie de reacciones que incluyen aminación, hidroxilación y carboxamidación. Las condiciones de reacción específicas, como la temperatura, el pH y los solventes, se controlan cuidadosamente para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y técnicas de purificación avanzadas, como la cromatografía y la cristalización, garantiza la calidad y escalabilidad consistentes del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El grupo carboxamida puede reducirse a una amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los haluros de alquilo. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se optimizan según la transformación deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción del grupo carboxamida puede producir aminas primarias.
Aplicaciones Científicas De Investigación
La 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible papel en la inhibición enzimática y como sonda bioquímica.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las infecciones virales.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando vías de señalización descendentes. Por ejemplo, puede inhibir la actividad de ciertas cinasas, lo que lleva a la modulación de procesos celulares como la proliferación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-amino-5-(aminometil)-2-metilpirimidina
- 2-amino-7-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-1H-pirrolo[2,3-d]pirimidin-4-ona
- (2R,3S,4S,5R)-5-(4-amino-2-oxopirimidin-1(2H)-il)-3,4-dihidroxi tetrahidrofurano-2-il)metil 4-metoxibenzoato
Singularidad
Lo que distingue a la 4-amino-7-[(2R,3R,4S,5R)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]-2-metilpirrolo[2,3-d]pirimidina-5-carboxamida es su combinación única de grupos funcionales y su capacidad para participar en una amplia gama de reacciones químicas. Esta versatilidad la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
2077178-99-3 |
|---|---|
Fórmula molecular |
C13H17N5O5 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17N5O5/c1-4-16-10(14)7-5(11(15)22)2-18(12(7)17-4)13-9(21)8(20)6(3-19)23-13/h2,6,8-9,13,19-21H,3H2,1H3,(H2,15,22)(H2,14,16,17)/t6-,8-,9-,13-/m1/s1 |
Clave InChI |
PMQFVTNOZQVIOK-HTVVRFAVSA-N |
SMILES isomérico |
CC1=NC(=C2C(=CN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N |
SMILES canónico |
CC1=NC(=C2C(=CN(C2=N1)C3C(C(C(O3)CO)O)O)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



